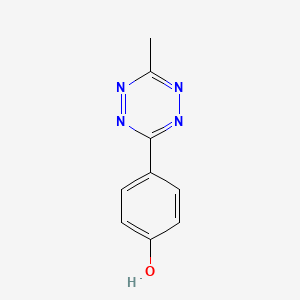

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6-10-12-9(13-11-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZHGNJBULAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Properties and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a heterocyclic aromatic compound that has emerged as a valuable tool in the field of bioorthogonal chemistry. Its unique chemical properties, particularly the presence of a tetrazine ring, enable highly specific and rapid reactions within complex biological systems without interfering with native biochemical processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers in drug development and chemical biology.

Core Chemical Properties

This compound is a pink to red solid at room temperature.[1] The key structural features of this molecule are a methyl-substituted tetrazine ring and a phenol (B47542) group.[1][2] The tetrazine moiety is responsible for its bioorthogonal reactivity, while the phenolic hydroxyl group offers a versatile handle for further chemical modifications.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₄O | [3][4] |

| Molecular Weight | 188.19 g/mol | [3][4] |

| CAS Number | 58884-35-8 | [3] |

| Appearance | Pink to red solid | [1] |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in DMSO (100 mg/mL), and can be prepared in aqueous solutions with co-solvents like PEG300 and Tween-80. | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [2][3] |

Synonyms:

-

4-(6-methyl-s-tetrazin-3-yl)phenol

-

Several catalog numbers such as HY-141274 and BP-23732[3]

Bioorthogonal Reactivity: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary application of this compound stems from its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction is exceptionally fast and selective, proceeding readily under physiological conditions without the need for a catalyst.[2][5]

In this reaction, the electron-poor tetrazine (the diene) rapidly and specifically reacts with an electron-rich dienophile, most commonly a strained alkene or alkyne such as a trans-cyclooctene (B1233481) (TCO) or norbornene derivative.[2][6] This reaction forms a stable covalent bond, enabling the precise labeling and conjugation of biomolecules.[6][7] The methyl substitution on the tetrazine ring enhances its stability and reactivity in these click reactions.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CAS 58884-35-8 | AxisPharm [axispharm.com]

- 3. This compound, 58884-35-8 | BroadPharm [broadpharm.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine 95 1345866-68-3 [sigmaaldrich.com]

The Core Mechanism of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol in Click Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental applications of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol in the realm of click chemistry. This versatile molecule is a key player in bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological environments.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action of this compound in click chemistry is the inverse-electron-demand Diels-Alder (iEDDA) reaction . This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich dienophile, typically a strained alkene such as trans-cyclooctene (B1233481) (TCO) or norbornene.

The key features of this reaction are:

-

Bioorthogonality: The reaction proceeds with high specificity and does not interfere with or cross-react with native biological functional groups.

-

Rapid Kinetics: The iEDDA reaction involving tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1]

-

Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.

-

Catalyst-Free: The reaction occurs readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst.

The this compound molecule possesses two key functionalities:

-

The methyl-substituted tetrazine ring , which acts as the reactive diene in the iEDDA reaction. The methyl group enhances the stability of the tetrazine ring.[2]

-

The phenolic hydroxyl group , which provides a versatile handle for further functionalization, allowing the tetrazine to be conjugated to other molecules of interest, such as fluorophores, drugs, or linkers for attachment to biomolecules.[2][3]

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Quantitative Data

The reaction kinetics of the iEDDA ligation are highly dependent on the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups, such as the methyl and phenol (B47542) groups in this compound, can slightly decrease the rate but improve the stability of the molecule.[4]

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Methyl-tetrazine | trans-Cyclooctene (TCO) | 210 - 30,000 | [5] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | [4] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | [4] |

| Methyl-tetrazine | Norbornene | ~1 | [4] |

Stability: this compound exhibits good stability in aqueous media, which is advantageous for bioorthogonal applications. It should be stored at -20°C, protected from light and moisture. For handling, anhydrous solvents like DMSO or DMF are recommended, and prolonged exposure to light should be avoided to maintain the stability of the tetrazine ring.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6]

Experimental Protocols

Synthesis of this compound

While a variety of methods exist for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, a common approach involves the condensation of a nitrile with hydrazine (B178648), followed by oxidative aromatization. A plausible synthetic route for this compound is outlined below:

Caption: Plausible synthetic pathway for this compound.

Methodology:

-

Dihydrotetrazine Formation: 4-Hydroxybenzonitrile and acetamidine hydrochloride are reacted with hydrazine hydrate in the presence of a catalyst such as sulfur. This reaction typically involves heating the mixture in a suitable solvent like ethanol.

-

Oxidation: The resulting dihydrotetrazine intermediate is then oxidized to the aromatic 1,2,4,5-tetrazine. This is commonly achieved using an oxidizing agent like sodium nitrite in an acidic medium such as acetic acid.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Protocol for Pre-targeted Cellular Imaging

This protocol describes a two-step "pre-targeting" approach for labeling cell surface antigens. First, a biomolecule of interest (e.g., an antibody) functionalized with a dienophile (TCO) is administered to the cells. After unbound antibody is washed away, the tetrazine-containing imaging probe is added, which then "clicks" to the TCO-labeled antibody for visualization.

Caption: Experimental workflow for pre-targeted cellular imaging.

Methodology:

-

Preparation of Antibody-TCO Conjugate:

-

Dissolve the antibody of interest in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve a TCO-NHS ester in anhydrous DMSO.

-

Add the TCO-NHS ester solution to the antibody solution at a specific molar ratio and incubate to allow the NHS ester to react with primary amines (e.g., lysine (B10760008) residues) on the antibody.

-

Purify the Antibody-TCO conjugate using size exclusion chromatography or dialysis to remove unreacted TCO-NHS ester.

-

-

Pre-targeting of Cells:

-

Culture cells that express the target antigen for the antibody.

-

Incubate the cells with the Antibody-TCO conjugate for a sufficient time to allow for binding to the target antigen.

-

Wash the cells thoroughly with buffer to remove any unbound Antibody-TCO conjugate.

-

-

Click Reaction and Imaging:

-

Prepare a solution of this compound that has been functionalized with a fluorescent reporter via its phenolic hydroxyl group.

-

Incubate the pre-targeted cells with the fluorescent tetrazine probe. The iEDDA reaction will occur rapidly, covalently linking the fluorophore to the antibody-TCO conjugate on the cell surface.

-

Wash the cells to remove any unbound fluorescent tetrazine probe.

-

Image the cells using fluorescence microscopy.

-

Conclusion

This compound is a powerful and versatile tool in the field of click chemistry and bioorthogonal labeling. Its robust iEDDA reactivity, coupled with the functional handle provided by the phenolic group, makes it an invaluable reagent for researchers in chemistry, biology, and medicine. The ability to perform rapid, specific, and catalyst-free ligations in complex biological systems opens up a wide range of applications, from fundamental biological studies to the development of next-generation diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. s-Tetrazines functionalized with phenols: synthesis and physico-chemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biocompare.com [biocompare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. medchemexpress.com [medchemexpress.com]

Bioorthogonal reactivity of methyl-substituted tetrazine compounds

An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyl-Substituted Tetrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles stands as a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2] This guide focuses on methyl-substituted tetrazines, a critical class of reagents that offer a finely tuned balance between reactivity and stability, making them indispensable tools for applications ranging from cellular imaging to pre-targeted drug delivery and in vivo diagnostics.[3] The addition of a methyl group, an electron-donating substituent, enhances the stability of the tetrazine ring in aqueous media compared to unsubstituted analogues, while maintaining a high reaction rate suitable for most bioconjugation applications.[3][4] This document provides a comprehensive analysis of the structure-reactivity relationships, quantitative kinetic data, detailed experimental protocols, and logical workflows pertinent to the application of methyl-substituted tetrazines.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of tetrazines in bioorthogonal chemistry is rooted in the iEDDA reaction, a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[1][5] The reaction rate is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[6] A smaller energy gap leads to a faster reaction. The reaction proceeds through a bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[7][8]

The Influence of Methyl Substitution

Substituents on the tetrazine ring play a pivotal role in modulating both reactivity and stability.[9] The methyl group influences the tetrazine moiety through two primary effects:

-

Electronic Effect : As an electron-donating group (EDG), the methyl group slightly increases the energy of the tetrazine's LUMO.[10] According to frontier molecular orbital theory, this should decrease the reaction rate compared to tetrazines bearing electron-withdrawing groups (EWGs).[5] While EWGs do accelerate the reaction, they often concurrently decrease the stability of the tetrazine ring toward degradation in aqueous environments.[4][6] The methyl group provides a crucial balance, offering enhanced stability with only a moderate trade-off in reaction speed.[3]

-

Steric Effect : The methyl group introduces steric bulk, which can hinder the approach of the dienophile to the tetrazine ring.[9][10] This steric hindrance can lead to a decrease in reaction rates, particularly with bulky dienophiles.[6][7] However, for many applications using common dienophiles like trans-cyclooctenes (TCO), the electronic stabilization and predictability afforded by methyl substitution outweigh the minor steric penalties. In some cases, steric strain can actually accelerate reactions by pre-distorting the tetrazine into a geometry closer to the transition state.[11]

The interplay of these effects makes methyl-substituted tetrazines, such as 3-methyl-6-phenyl-1,2,4,5-tetrazine, a preferred choice for many biological applications that require a combination of good stability over long incubation times and fast, reliable conjugation kinetics.[3][10]

Quantitative Data: Reaction Kinetics and Stability

The selection of a specific tetrazine derivative is a critical decision in experimental design. The following tables summarize quantitative data for the reactivity and stability of various methyl-substituted tetrazines to facilitate this process.

Table 1: Second-Order Rate Constants (k₂) for Reactions of Methyl-Substituted Tetrazines

This table presents the reaction rates of various tetrazines with commonly used dienophiles. The data highlights how the partner substituent on the tetrazine ring and the nature of the dienophile affect the reaction kinetics.

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) | Reference(s) |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 | [1] |

| 3,6-Dimethyl-1,2,4,5-tetrazine (Me₂Tz) | Ethylene (gas phase) | DFT Calculation | (Relative reactivity) | [9] |

| Monosubstituted Methyl Tetrazine Analogue (4b) | Cyclopropene | Not Specified | (14x slower than H-Tz) | [10][12] |

| Methyl-substituted Pyridyl Tetrazine | TCO-PEG₄ | DPBS, 37°C | (Varies by position) | [11] |

| 6-Methyl-1,2,4,5-tetrazine-enyne | Not Specified | Not Specified | (Used for quenching) | [2] |

Note: TCO = trans-cyclooctene; PBS = Phosphate-Buffered Saline; DPBS = Dulbecco's Phosphate-Buffered Saline; DFT = Density Functional Theory.

Table 2: Comparative Stability of Tetrazine Derivatives

Stability in aqueous, physiological media is crucial for the success of in vivo experiments. This table provides a qualitative and quantitative comparison of the stability of different tetrazine classes.

| Tetrazine Class | Substituent Type | Stability in Aqueous Media | Comments | Reference(s) |

| Methyl-Substituted | Electron-Donating | High | The methyl group enhances stability compared to unsubstituted tetrazines. | [3][13] |

| Unsubstituted (H-Tz) | Neutral | Moderate | Prone to degradation, especially with long incubation times. | [11][13] |

| Pyridyl-Substituted | Electron-Withdrawing | Low to Moderate | Highly reactive but often unstable; dipyridyl tetrazine shows <1% remaining after 24h in cell media. | [4][6] |

| Hydroxyl-Substituted | Electron-Donating | High | More stable than pyridyl-substituted tetrazines and suitable for long incubations. | [4] |

| Phenyl-Substituted | Weakly Withdrawing/Donating | Moderate to High | Generally more stable than highly activated pyridyl tetrazines. | [4] |

Visualized Workflows and Mechanisms

Diagrams are provided to clarify complex mechanisms and experimental workflows, adhering to specified design constraints.

Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction mechanism.

Caption: Pre-targeted PET imaging workflow using Me-Tz bioorthogonal chemistry.

Caption: Reactivity vs. stability trade-off for substituted tetrazines.

Experimental Protocols

The following protocols provide standardized procedures for key experiments involving methyl-substituted tetrazines.

Protocol 5.1: General Synthesis of an Asymmetric Methyl-Substituted Tetrazine

This protocol describes a common method for synthesizing an unsymmetrical tetrazine, such as 3-methyl-6-phenyl-1,2,4,5-tetrazine, based on the Pinner synthesis.[14][15]

Materials:

-

Acetonitrile (B52724) (for methyl group)

-

Benzonitrile (B105546) (for phenyl group)

-

Anhydrous hydrazine (B178648)

-

Sulfur (S₈) or an appropriate oxidant (e.g., sodium nitrite)

-

Anhydrous solvent (e.g., ethanol (B145695) or dioxane)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard glassware for organic synthesis, including a reflux condenser and inert atmosphere setup (N₂ or Ar)

Methodology:

-

Amidrazone Formation: In a round-bottom flask under an inert atmosphere, dissolve benzonitrile (1.0 eq) in anhydrous ethanol. Add anhydrous hydrazine (2.0 eq) and a catalytic amount of sulfur.

-

Reflux the mixture for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the product can often be precipitated by adding water or can be extracted into an organic solvent. Purify the resulting benzamidrazone intermediate.

-

Tetrazine Ring Formation: Dissolve the purified benzamidrazone (1.0 eq) and zinc triflate (Zn(OTf)₂) as a catalyst in acetonitrile. Add anhydrous hydrazine (3.0-5.0 eq).

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 24-48 hours in a sealed vessel.

-

Oxidation: Cool the reaction mixture to 0 °C. Slowly add an oxidizing agent (e.g., aqueous sodium nitrite (B80452) followed by dropwise addition of acetic acid) until the characteristic magenta color of the tetrazine appears and persists.[1]

-

Purification: Extract the crude tetrazine product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica (B1680970) gel to yield the pure 3-methyl-6-phenyl-1,2,4,5-tetrazine.

Protocol 5.2: Determining Second-Order Rate Constant (k₂) via UV-Vis Spectroscopy

This protocol details the measurement of the reaction rate between a methyl-tetrazine and a dienophile (e.g., TCO) by monitoring the disappearance of the tetrazine's characteristic absorbance.[8][13]

Materials:

-

Methyl-tetrazine derivative (stock solution in DMSO or DMF)

-

TCO derivative (stock solution in DMSO or DMF)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvette

Methodology:

-

Preparation: Prepare a stock solution of the methyl-tetrazine derivative (e.g., 10 mM in DMSO). Prepare a stock solution of the TCO derivative (e.g., 100 mM in DMSO).

-

Reaction Setup: In a 1 mL quartz cuvette, dilute the tetrazine stock solution in the reaction buffer to a final concentration where its absorbance at λₘₐₓ (~520-540 nm) is between 0.8 and 1.0. Equilibrate the cuvette to the desired temperature (e.g., 25 °C or 37 °C).

-

Initiate Reaction: To start the reaction, add a ≥10-fold molar excess of the TCO solution to the cuvette. Mix rapidly by inverting the cuvette or by gentle pipetting. This establishes pseudo-first-order conditions.

-

Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λₘₐₓ over time. Continue recording until the absorbance has decayed to less than 10% of its initial value.

-

Data Analysis:

-

The disappearance of the tetrazine will follow pseudo-first-order kinetics.

-

Fit the absorbance decay curve (Absorbance vs. Time) to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t).

-

The observed rate constant (k_obs) is obtained from this fit.

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the final concentration of the TCO derivative in the cuvette.

-

-

Replicates: Perform the measurement at least in triplicate to ensure accuracy and calculate the standard deviation.

Protocol 5.3: Assessing Tetrazine Stability in Biological Media

This protocol outlines a method to determine the stability of a methyl-tetrazine derivative under physiologically relevant conditions.[13]

Materials:

-

Methyl-tetrazine derivative (stock solution in DMSO)

-

Biological medium (e.g., PBS with 10% Fetal Bovine Serum (FBS), or cell culture medium)

-

High-Performance Liquid Chromatography (HPLC) or LC-MS system

-

Incubator or water bath set to 37 °C

-

Acetonitrile (for quenching)

Methodology:

-

Sample Preparation: Prepare a solution of the methyl-tetrazine derivative in the chosen biological medium at a final concentration suitable for HPLC detection (e.g., 50-100 µM).

-

Incubation: Incubate the solution at 37 °C.

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching and Analysis: Immediately quench the aliquot by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge the sample to pellet the precipitate.

-

Analyze the supernatant by reverse-phase HPLC, monitoring at the λₘₐₓ of the tetrazine. Quantify the peak area corresponding to the intact tetrazine.

-

Data Analysis: Plot the percentage of remaining tetrazine (relative to the t=0 time point) against time. From this plot, the half-life (t₁/₂) of the tetrazine derivative under these conditions can be determined.

Conclusion

Methyl-substituted tetrazines represent a vital and versatile class of reagents within the bioorthogonal chemistry toolkit. Their unique position, offering a pragmatic compromise between the high reactivity of electron-poor tetrazines and the superior stability of more electron-rich systems, makes them exceptionally well-suited for a broad spectrum of biological applications. By providing a foundation of quantitative data and robust experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their bioconjugation strategies, ultimately accelerating innovation in chemical biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Principles and Applications in Drug Development

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][2] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, with a particular focus on the widely used tetrazine ligation. It offers detailed experimental protocols, quantitative kinetic data, and visualizations to aid researchers, scientists, and drug development professionals in the successful application of this powerful chemical tool.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[2][3] This is the reverse of the classical Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile.[2] In the context of bioorthogonal chemistry, the most prominent examples of IEDDA reactions involve the use of 1,2,4,5-tetrazines as the electron-deficient diene component.[1][4]

The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product, which may subsequently be oxidized to a pyridazine.[5][6] This irreversible release of nitrogen provides a strong thermodynamic driving force for the reaction.[7]

A key advantage of the IEDDA reaction is its bioorthogonality; the reactants are highly selective for each other and do not cross-react with biological functional groups.[2] This allows for the precise and efficient labeling of biomolecules in their native environment.[5][7] Furthermore, the reaction is catalyst-free, avoiding the cytotoxicity associated with heavy metal catalysts used in other click chemistry reactions.[2][7]

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following table summarizes second-order rate constants (k₂) for various IEDDA reaction pairs, providing a basis for rational reactant selection. The reactivity is significantly influenced by the ring strain of the dienophile and the electronic properties of both reactants.[6]

| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | 2000 | 9:1 Methanol/Water |

| Tetrazine-modified dye | Norbornene-modified 2'-deoxyuridine | 1.05 | 99:1 Water/DMSO |

| Tetrazine-modified dye | Homallyl-modified 2'-deoxyuridine | 0.0015 | 99:1 Water/DMSO |

| Tetrazine-modified dye | Cyclopropenyl-modified 2'-deoxyuridine | 0.077 | 99:1 Water/DMSO |

Note: Reaction rates are influenced by substituents on both the diene and dienophile, as well as solvent conditions.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the IEDDA reaction.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[1]

Materials:

-

Anhydrous hydrazine (B178648)

-

Sulfur (optional, as a catalyst)

-

Ethanol

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.[1]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica (B1680970) gel. The final product is typically a colored solid.[1]

Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule.[1][2]

Materials:

-

Antibody solution (1-5 mg/mL) in a suitable reaction buffer (e.g., PBS)

-

TCO-NHS ester

-

Tetrazine-functionalized molecule

-

Spin desalting column

-

1 M glycine (B1666218) (pH 8.5)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.[1]

-

TCO Labeling: Add the TCO-NHS ester to the antibody solution. The molar ratio of TCO-NHS ester to antibody may need to be optimized. Incubate the reaction at room temperature for a specified time.

-

Quenching: Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.[2]

-

Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1]

-

IEDDA Ligation: Combine the purified TCO-labeled antibody with the tetrazine-functionalized molecule in a suitable reaction buffer. The molar ratio of the reactants may need to be optimized, with a 1:5 to 1:10 ratio of antibody to tetrazine being a common starting point.[2] Incubate at room temperature for 15-60 minutes.[2]

-

Analysis: The resulting antibody conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the tetrazine label.

Visualizations

The following diagrams illustrate the core mechanism of the IEDDA reaction and a general workflow for its application in bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Properties, Reactivity, and Applications in Bioconjugation and Drug Discovery

Abstract: This document provides a comprehensive technical overview of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, a pivotal reagent in the field of bioorthogonal chemistry. It details the compound's physicochemical properties, core reactivity, and significant applications for researchers, chemists, and professionals in drug development. The guide covers its role in advanced bioconjugation techniques, probe development, and as a versatile linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Detailed experimental considerations and reaction mechanisms are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is an aromatic tetrazine derivative distinguished by a methyl-substituted tetrazine ring and a phenolic hydroxyl group.[1] This dual functionality makes it a valuable building block in synthetic and chemical biology workflows.[1] The methyl substitution is known to enhance the stability and reactivity of the tetrazine moiety in click reactions.[1]

All quantitative data regarding its properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₈N₄O | [2][3][4] |

| Molecular Weight | 188.19 g/mol | [2][3][5] |

| CAS Number | 58884-35-8 | [1][2][4] |

| Purity | Typically ≥98% | [4][6] |

| Appearance | Solid | [7] |

| Exact Mass | 188.06981089 Da | [2] |

| Solubility | Soluble in anhydrous solvents such as DMSO and DMF.[1] For aqueous applications, specific formulations can achieve a solubility of ≥ 2.5 mg/mL.[5] | [1][5] |

| Storage and Handling | Store at –20°C, protected from light and moisture.[1][4] Stock solutions in anhydrous solvents should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5] Avoid prolonged exposure to light to maintain tetrazine stability.[1] | [1][4][5] |

| XLogP3-AA | 0.3 | [2] |

| Hydrogen Bond Donor | 1 | [2] |

| Hydrogen Bond Acceptor | 4 | [2] |

Core Reactivity: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary utility of this compound stems from the tetrazine ring, which functions as an electron-deficient diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][8] This bioorthogonal reaction is exceptionally fast and specific, occurring readily with strained, electron-rich dienophiles such as trans-cyclooctenes (TCO) and bicyclononynes (BCN).[1][9]

The reaction proceeds via a [4+2] cycloaddition, followed by an irreversible, retro-Diels-Alder elimination of nitrogen gas (N₂), which drives the reaction to completion.[8][9] This process forms a stable dihydropyridazine (B8628806) linkage.[8] The reaction is highly efficient in aqueous media, with kinetics often accelerating in water, making it ideal for biological applications.[9][10]

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced scientific fields.

Bioorthogonal Labeling and Bioconjugation

This compound is extensively used for the site-specific modification of biomolecules, including proteins, peptides, and antibodies.[1] The workflow typically involves two steps: first, a strained alkene is incorporated into the target biomolecule. Second, the tetrazine phenol (B47542) is introduced, leading to rapid and specific covalent linkage. The phenolic hydroxyl group offers a reactive site for pre-functionalization, allowing for the attachment of reporter tags (like fluorophores) or other molecules before the bioorthogonal ligation step.[1][6]

PROTAC and ADC Development

In drug discovery, this compound serves as an alkyl chain-based PROTAC linker, used in the synthesis of PROTACs.[3][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] This tetrazine derivative can be used to connect the target-binding ligand to the E3 ligase ligand. Similarly, it is employed in the construction of antibody-drug conjugates (ADCs), where it helps link a cytotoxic payload to an antibody.[11]

Probe Development and Medicinal Chemistry

The compound is a valuable precursor for creating a wide range of chemical probes, including fluorescent, radiolabeled, or affinity probes.[1][11] Its use as a key intermediate in the synthesis of antitumor agents highlights its importance in medicinal chemistry, particularly for developing targeted cancer therapies and prodrugs.[11]

Experimental Protocols and Methodologies

Solubilization for In Vitro and In Vivo Use

Due to its organic nature, proper solubilization is critical for use in aqueous biological systems. Anhydrous solvents like DMSO or DMF should be used for initial stock solutions.[1] For subsequent dilution into aqueous buffers, the following protocols have been reported to achieve a clear solution at concentrations of ≥ 2.5 mg/mL[5]:

Protocol 1: PEG300/Tween-80 Formulation [5]

-

Prepare a stock solution in 100% DMSO.

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

Protocol 2: SBE-β-CD Formulation [5]

-

Prepare a stock solution in 100% DMSO.

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.

-

Mix thoroughly. If precipitation occurs, gentle heating and/or sonication can aid dissolution.

General Protocol for IEDDA Bioconjugation

The following is a generalized workflow for labeling a strained-alkene-modified biomolecule.

-

Preparation : Dissolve the TCO-modified biomolecule (e.g., protein) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Reagent Preparation : Dissolve this compound in a minimal amount of an anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

Ligation Reaction : Add the tetrazine stock solution to the biomolecule solution. A 1.1 to 5-fold molar excess of the tetrazine reagent is typically sufficient, though optimization may be required. The final concentration of the organic solvent should be kept low (ideally <5%) to avoid denaturing the biomolecule.

-

Incubation : Allow the reaction to proceed at room temperature or 37°C. Reaction times are typically short, ranging from minutes to a few hours, owing to the rapid kinetics of the IEDDA ligation.[9]

-

Analysis and Purification : Monitor the reaction progress using methods such as LC-MS or SDS-PAGE. Once complete, remove excess unreacted tetrazine reagent using standard purification techniques like dialysis, size-exclusion chromatography, or spin filtration.

References

- 1. This compound, CAS 58884-35-8 | AxisPharm [axispharm.com]

- 2. This compound | C9H8N4O | CID 135712912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound, 58884-35-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. (4-(1,2,4,5-四嗪-3-基)苯基)甲胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol [myskinrecipes.com]

The Advent of Bioorthogonal Chemistry: A Technical Guide to Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

The ability to perform chemical reactions within a living system without interfering with native biological processes has revolutionized our capacity to study and manipulate complex biological systems. This field, known as bioorthogonal chemistry, has seen the development of numerous reactions, but none have had as profound an impact as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. First reported independently by the Fox and Weissleder groups in 2008, this "tetrazine ligation" has become an indispensable tool for in-cell imaging, diagnostics, and the development of novel therapeutic strategies, owing to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3]

This technical guide provides an in-depth exploration of the discovery, development, and core principles of tetrazine-based bioorthogonal chemistry. It includes a compilation of quantitative data, detailed experimental protocols for key reactions, and visualizations of important mechanisms and workflows to facilitate its application in research and drug development.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of tetrazine bioorthogonal chemistry is the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich, strained alkene or alkyne (the dienophile), most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4] Unlike the classical Diels-Alder reaction, the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5]

The reaction proceeds via a two-step mechanism:

-

Cycloaddition: The tetrazine and dienophile undergo a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.

-

Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to form a stable dihydropyridazine (B8628806) product. This product can then tautomerize and be oxidized to a pyridazine.[4][5][6] The release of nitrogen gas provides a strong thermodynamic driving force for the reaction, rendering it irreversible.[4]

The remarkable speed of this reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allows for efficient labeling even at the low concentrations typically found in biological systems.[4]

Data Presentation: A Comparative Analysis of Tetrazine-Dienophile Pairs

The performance of a tetrazine ligation is critically dependent on the specific tetrazine and dienophile pairing. The following tables summarize key quantitative data from the literature to aid in the selection of appropriate reagents for a given application.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | Aqueous |

| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | 1.9 - 1.6 | Aqueous Buffer/FBS |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~1100-30000 | DPBS, 37°C |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | ~990 | DPBS, 37°C |

| 3,6-di-(2-pyrimidyl)-1,2,4,5-tetrazine | TCO | ~5120 | DPBS, 37°C |

| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | MeOH |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | MeOH |

| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-cyclooct-4-enol | ~3.3 x 10⁶ | H₂O, 25°C |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | norbornene derivatives | 0.0085 - 2.3 | Methanol |

| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 | H₂O, 25°C |

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions. This table provides a representative sample of reported values.[7][8][9][10][11][12][13]

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

| Tetrazine Derivative | Stability (Remaining after 12h in DMSO/PBS) |

| 3,6-di-(2-pyridyl)-s-tetrazine | ~15-40% |

| 3,6-di-(2-pyrimidyl)-1,2,4,5-tetrazine | ~15-40% |

| 3-pyridyl-6-phenyl-1,2,4,5-tetrazine | >75% |

| 3,6-diphenyl-1,2,4,5-tetrazine | >75% |

Note: Electron-withdrawing groups on the tetrazine ring generally increase reactivity but decrease stability in aqueous environments.[3][11]

Mandatory Visualizations

Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow for Antibody Labeling

Caption: Workflow for labeling an antibody with a TCO dienophile.

Pretargeted Imaging Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. furthlab.xyz [furthlab.xyz]

- 7. (Open Access) A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry (2013) | Brian M. Zeglis | 280 Citations [scispace.com]

- 8. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol-Derived Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile like trans-cyclooctene (B1233481) (TCO), has revolutionized this field.[1] This reaction is exceptionally fast, highly specific, and can be performed in the complex environment of living cells without interfering with native biological processes.[1][2][3]

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a versatile building block for the synthesis of customized probes for live cell imaging and other bioconjugation applications. The methyl-tetrazine moiety provides a good balance of stability in aqueous media and high reactivity towards TCO-modified targets.[4] The phenol (B47542) group offers a convenient handle for further chemical modification, allowing for the attachment of fluorophores, affinity tags, or therapeutic agents. This document provides detailed protocols and application notes for the use of fluorescent probes derived from this compound in live cell imaging studies.

Principle of the Method

The core of this technique is the bioorthogonal "click" reaction between a TCO-modified molecule of interest and a fluorescent probe containing the this compound scaffold. The workflow can be broadly divided into two steps:

-

Introduction of the TCO moiety: The TCO group is introduced onto a specific cellular target. This can be achieved through genetic encoding of a TCO-containing unnatural amino acid, metabolic labeling, or by targeting cell surface proteins with TCO-conjugated ligands (e.g., antibodies).

-

Labeling with the Tetrazine Probe: A fluorescent probe derived from this compound is then introduced to the cells. The tetrazine rapidly and specifically reacts with the TCO-tagged molecule, resulting in covalent labeling of the target with the fluorescent probe. Many tetrazine-dye conjugates exhibit fluorescence quenching that is alleviated upon reaction with TCO, leading to a "turn-on" of the fluorescent signal and enabling no-wash imaging with low background.[1][3][4]

Data Presentation

The performance of tetrazine-based probes is influenced by the specific structures of both the tetrazine and the dienophile. The following tables summarize key quantitative data for methyl-tetrazine derivatives to provide a reference for experimental design.

Table 1: Reaction Kinetics of Methyl-Tetrazine Derivatives with TCO

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| 6-Methyl-3-aryl tetrazine (MeTet) | TCO | up to 1000 | Aqueous Buffer | [4] |

| H-phenyl-Tz | TCO | >70 | 1,4-dioxane | |

| Pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS | |

| Bis(pyridyl)-Tz | TCO | >50,000 | DPBS |

Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature.

Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates

| Fluorophore | Quenching Mechanism | Fluorescence Turn-On Ratio | Reference |

| ATTO Dyes (e.g., ATTO 425, 465, 488, 532, 655) | Fluorescence Quenching by Tetrazine | Up to 30-fold | [4] |

| BODIPY FL | Fluorescence Quenching by Tetrazine | 22-fold | |

| Rhodamines and SiRs | Dexter Exchange | High |

Experimental Protocols

The following are generalized protocols for live cell imaging using a fluorescent probe derived from this compound. Optimization may be required for specific cell types, targets, and imaging systems.

Protocol 1: Labeling of Cell Surface Proteins

This protocol describes the labeling of a cell surface protein of interest using a TCO-conjugated antibody followed by a methyl-tetrazine functionalized fluorescent probe.

Materials:

-

Cells expressing the target surface protein

-

TCO-conjugated primary or secondary antibody

-

Fluorescent probe derived from this compound (e.g., MeTz-Phenol-Fluorophore)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Anhydrous DMSO

Procedure:

-

Cell Preparation: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Pre-targeting with TCO-Antibody:

-

Dilute the TCO-conjugated antibody in live-cell imaging medium to a final concentration of 10-100 nM.

-

Wash the cells once with PBS.

-

Incubate the cells with the TCO-antibody solution for 30-60 minutes at 37°C.[1]

-

Wash the cells three times with PBS to remove unbound antibody.

-

-

Labeling with Tetrazine Probe:

-

Prepare a stock solution of the MeTz-Phenol-Fluorophore in anhydrous DMSO (e.g., 1 mM).

-

Dilute the stock solution in live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[4]

-

Add the tetrazine probe solution to the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.[4]

-

-

Imaging:

-

For fluorogenic probes, washing steps may be omitted to minimize cell perturbation.[4] For other probes, gently wash the cells two to three times with live-cell imaging medium to remove excess probe.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 2: Labeling of Intracellular Proteins via Genetic Code Expansion

This protocol outlines the labeling of an intracellular protein site-specifically incorporating a TCO-containing unnatural amino acid (UAA).

Materials:

-

Mammalian cells engineered for genetic code expansion (containing an orthogonal tRNA/aminoacyl-tRNA synthetase pair)

-

Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site

-

TCO-containing UAA (e.g., TCO-lysine)

-

MeTz-Phenol-Fluorophore

-

Cell culture and transfection reagents

-

Live-cell imaging medium

Procedure:

-

Protein Expression:

-

Co-transfect the cells with the expression vector for the protein of interest and the plasmid for the orthogonal tRNA/synthetase pair.

-

Culture the cells in a medium supplemented with the TCO-UAA to allow for its incorporation into the target protein.

-

-

Labeling with Tetrazine Probe:

-

After sufficient protein expression (typically 24-48 hours post-transfection), wash the cells with PBS.

-

Prepare the MeTz-Phenol-Fluorophore solution in live-cell imaging medium at a final concentration of 1-5 µM.

-

Incubate the cells with the probe solution for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

Gently wash the cells with fresh live-cell imaging medium.

-

Proceed with live-cell imaging using a fluorescence microscope. Time-lapse imaging can be performed to track the dynamics of the labeled protein.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leica-microsystems.com [leica-microsystems.com]

Application Notes: Synthesis and Application of Fluorescent Probes Using 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Introduction

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a versatile chemical tool at the forefront of bioorthogonal chemistry, enabling the development of advanced fluorescent probes.[1] Its unique structure combines a highly reactive methyl-substituted tetrazine ring with a functionalizable phenolic hydroxyl group.[1][2] The tetrazine moiety participates in exceptionally rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3][4] This "click chemistry" ligation is characterized by its biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[3]

A key feature of tetrazine-fluorophore conjugates is their ability to function as fluorogenic probes.[5] In many cases, the tetrazine ring acts as an efficient fluorescence quencher. Upon reaction with a dienophile like TCO, the tetrazine is consumed, its quenching ability is eliminated, and a significant increase in fluorescence signal—a "turn-on" effect—is observed.[5][6] This property is highly advantageous for bio-imaging applications, as it minimizes background fluorescence from unreacted probes, thereby enhancing signal-to-noise ratios and enabling wash-free imaging protocols.[5][7]

These application notes provide an overview, key data, and detailed protocols for synthesizing and utilizing fluorescent probes derived from this compound for labeling and imaging biomolecules.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₄O | [2][8] |

| Molecular Weight | 188.19 g/mol | [2] |

| CAS Number | 58884-35-8 | [2] |

| Appearance | Solid | |

| Purity | ≥98% | [2] |

| Storage Conditions | -20°C for long-term storage | [2][9] |

Table 2: Kinetic Data for Tetrazine-TCO Bioorthogonal Reactions

The IEDDA reaction between tetrazines and TCO derivatives is among the fastest bioorthogonal reactions known. The methyl-substituted tetrazine core enhances both stability and reactivity.[1]

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Tetrazine & trans-cyclooctene (TCO) | 1,000 - 1,000,000 | Aqueous buffer, Room Temp. | [3][10] |

| Tetrazine-Polypept(o)ide & TCO-Polypept(o)ide | 500 - 1,800 | Water/DMF | [11] |

| Tet-v2.0 Amino Acid & sTCO | 72,500 ± 1,660 | in cellulo | [10] |

Table 3: Fluorogenic Properties of Tetrazine-Fluorophore Probes

The "turn-on" ratio indicates the fold-increase in fluorescence intensity upon reaction of the quenched tetrazine-fluorophore conjugate with a TCO derivative.

| Tetrazine-Fluorophore Conjugate | Dienophile | Fluorescence "Turn-On" Ratio | Reference(s) |

| Oregon Green-tetrazine | TCO | >100-fold | [6] |

| BODIPY-tetrazine | TCO | >100-fold | [6] |

| Tetramethylrhodamine-tetrazine | TCO | up to 76-fold | [6] |

Visualizations

References

- 1. This compound, CAS 58884-35-8 | AxisPharm [axispharm.com]

- 2. This compound, 58884-35-8 | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C9H8N4O | CID 135712912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

Application Notes and Protocols for Tetrazine-TCO Ligation in Aqueous Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction, enabling the rapid and specific covalent labeling of biomolecules in complex aqueous environments. This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a TCO, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[1][2] Its exceptionally fast kinetics, high specificity, and ability to proceed without a catalyst make it an invaluable tool for a wide range of applications, including antibody-drug conjugation, in vivo imaging, and the construction of complex biomolecular architectures.[3][4][5]

This document provides a detailed guide for performing tetrazine-TCO ligation in aqueous buffers, including comprehensive experimental protocols, a summary of key reaction parameters, and visual workflows to ensure successful execution of your experiments.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is influenced by several factors, including the specific structures of the tetrazine and TCO derivatives, reactant concentrations, temperature, and the pH of the reaction buffer. The following tables summarize key quantitative data for this reaction.

Table 1: Reaction Kinetics and Conditions

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k) | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range | [1] |

| > 800 M⁻¹s⁻¹ | General | [6] | |

| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [1] | |

| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine with TCO | [5] | |

| Reaction pH | 6 - 9 | PBS buffer | [3][7] |

| 7 - 9 | For TCO-NHS ester reaction with primary amines | [8] | |

| Reaction Temperature | Room Temperature | General | [7] |

| 4°C, 25°C, or 37°C | Application dependent | [1] | |

| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | Molar equivalents for protein conjugation | [1][7] |

| 1.1 - 2.0 : 1 | Molar equivalents of highest abundance reagent | [8] | |

| Reactant Concentration | Nanomolar to micromolar | General | [4] |

Table 2: Typical Reaction Times

| Application | Incubation Time | Temperature | Source |

| General Protein Conjugation | 30 - 60 minutes | Room Temperature | [7] |

| General Protein Conjugation | 10 - 60 minutes | Room Temperature | [8] |

| General Protein Conjugation | 30 - 120 minutes | 4°C | [8] |

Experimental Protocols

This section provides detailed methodologies for the functionalization of proteins with TCO and tetrazine moieties and their subsequent ligation.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the activation of proteins with TCO and tetrazine groups using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as the side chain of lysine (B10760008) residues.

Materials:

-

Protein A and Protein B to be conjugated

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., Methyl-tetrazine-PEG4-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) for NHS ester reactions[7]

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous[1]

-

Spin desalting columns

-

Quenching buffer: 1 M Tris-HCl, pH 8.0[6]

Procedure:

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Activation of Protein A with TCO-PEG-NHS Ester:

-

Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the Protein A solution.[6][8] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[8]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][8]

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[6][8]

-

-

Activation of Protein B with Methyl-tetrazine-PEG-NHS Ester:

-

Repeat step 3 with Protein B and the Methyl-tetrazine-PEG-NHS ester.

-

-

Purification of Functionalized Proteins:

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol details the conjugation of the TCO-activated Protein A with the tetrazine-activated Protein B.

Materials:

-

Purified TCO-activated Protein A

-

Purified tetrazine-activated Protein B

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Mix the TCO-activated Protein A and the tetrazine-activated Protein B in PBS at the desired molar ratio. A slight excess of the tetrazine-functionalized protein (1.05 to 1.5-fold molar excess) is commonly used.[7]

-

-

Incubation:

-

Monitoring the Reaction (Optional):

-

Purification of the Conjugate:

-

If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[7]

-

-

Storage:

-

Store the final conjugate at 4°C.[7]

-

Visual Diagrams

Experimental Workflow

Caption: Workflow for protein-protein conjugation via tetrazine-TCO ligation.

Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder reaction mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Bioconjugation of Antibodies with 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioconjugation of antibodies with 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol (MT-phenol). This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The protocols outlined below describe the synthesis of a carboxylated MT-phenol derivative, its activation to an N-hydroxysuccinimide (NHS) ester, the conjugation of this activated tetrazine to an antibody, and the subsequent "click" reaction with a TCO-functionalized molecule.

Introduction

The bioconjugation of antibodies with small molecules, such as therapeutic agents or imaging probes, is a cornerstone of modern drug development and diagnostics. The use of bioorthogonal chemistry, particularly the iEDDA reaction between tetrazines and TCOs, offers a rapid, specific, and high-yielding method for creating stable antibody conjugates under mild, physiological conditions.[1] This approach is central to the development of antibody-drug conjugates (ADCs), pre-targeted imaging agents, and other advanced biotherapeutics.[2][3]

This compound is a versatile reagent that, once functionalized with a linker and activated, can be efficiently conjugated to antibodies. The methyl-substituted tetrazine offers a good balance of reactivity and stability, making it suitable for various bioconjugation applications.[4][5] This document provides detailed protocols for utilizing this reagent in antibody conjugation workflows.

Principle of the Method

The overall strategy involves a two-stage process. First, the antibody is functionalized with a linker-modified MT-phenol. This is typically achieved by reacting the primary amine groups of lysine (B10760008) residues on the antibody with an NHS ester of the carboxylated tetrazine linker. The second stage involves the bioorthogonal iEDDA reaction between the tetrazine-modified antibody and a molecule functionalized with a TCO group. This "click" reaction is exceptionally fast and forms a stable covalent bond.[6]

Data Presentation

The following tables summarize key quantitative data relevant to the bioconjugation process.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 | [6] |

| Methyltetrazine and TCO | High, often complete within minutes | [7] |

Table 2: Typical Parameters for Antibody-Tetrazine Conjugation

| Parameter | Value | Reference |

| Molar excess of Tetrazine-NHS ester to Antibody | 5-20 fold | [7] |

| Reaction pH | 8.0 - 9.0 | [6] |

| Reaction Temperature | Room Temperature or 4°C | [7] |

| Reaction Time | 1 - 2 hours | [7] |

| Typical Drug-to-Antibody Ratio (DAR) | 2 - 8 | [8] |

Experimental Protocols

Proposed Synthesis of Carboxylated MT-Phenol Linker

This protocol describes a proposed synthesis for 5-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)methyl)isoxazole-3-carboxylic acid, a derivative of MT-phenol suitable for activation and antibody conjugation. The synthesis is based on established chemical principles.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of a carboxylated MT-phenol linker.

Materials:

-

This compound

-

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkylation: To a solution of this compound in acetone, add potassium carbonate and ethyl 5-(bromomethyl)isoxazole-3-carboxylate. Reflux the mixture for 12-16 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the ethyl ester intermediate.

-

Hydrolysis: Dissolve the purified ethyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 4-6 hours.

-

Final Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylated MT-phenol linker.

Activation of Carboxylated MT-Phenol to NHS Ester

Diagram of the NHS Ester Activation Workflow

Caption: Activation of the carboxylated MT-phenol to an NHS ester.

Materials:

-

Carboxylated MT-phenol linker

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylated MT-phenol linker in anhydrous DMF.

-

Add NHS followed by EDC to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

-

The resulting solution containing the MT-phenol-NHS ester can be used directly in the next step or stored under appropriate conditions.

Conjugation of MT-Phenol-NHS Ester to an Antibody

Diagram of the Antibody Conjugation Workflow

Caption: Workflow for conjugating the MT-phenol-NHS ester to an antibody.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

MT-phenol-NHS ester solution in anhydrous DMSO

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., PD-10)

Procedure:

-

Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.

-

Conjugation Reaction: Add the desired molar excess of the MT-phenol-NHS ester solution in DMSO to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the concentration and drug-to-antibody ratio (DAR) of the purified tetrazine-modified antibody.

Bioorthogonal Ligation with a TCO-Modified Molecule

Diagram of the Bioorthogonal Ligation Workflow

References

- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 4. This compound, CAS 58884-35-8 | AxisPharm [axispharm.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction Kinetics of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol with trans-cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed in complex biological media without the need for a catalyst.[3][4] 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a valuable reagent that incorporates a reactive methyl-tetrazine moiety and a functionalizable phenol (B47542) group.[5][6] This document provides detailed application notes and protocols for studying the reaction kinetics of this compound with TCO, aimed at researchers in drug development and chemical biology.

Reaction Mechanism

The reaction proceeds via an IEDDA cycloaddition, where the electron-poor tetrazine reacts with the electron-rich, strained TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. This process is irreversible and produces nitrogen as the sole byproduct.[3]

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Quantitative Kinetic Data

The reaction between methyl-substituted tetrazines and TCO is known for its rapid kinetics. The second-order rate constants are influenced by factors such as the substituents on both the tetrazine and the TCO, as well as the solvent system. While specific kinetic data for this compound is not extensively published, representative data for similar methyl-substituted tetrazines are provided below for comparison.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | [2] |

| ATTO-tetrazines (MeTet based) | TCO | up to 1000 | Not specified | [5] |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | [2] |

Note: The provided values are approximate and can vary based on specific experimental conditions such as temperature, pH, and buffer composition. For precise kinetic analysis of this compound, it is recommended to perform the experimental protocols outlined below.

Factors Influencing Reaction Kinetics

-

Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[2]

-

Sterics: Less sterically hindered reactants will generally react faster.[2]

-

Ring Strain of TCO: Higher ring strain in the TCO derivative leads to a significant increase in the reaction rate.[2]

-

Solvent: The reaction is known to proceed in a wide range of organic and aqueous solvents.[2] Aqueous media can sometimes accelerate the reaction.[1]

-

pH: The IEDDA reaction itself is largely insensitive to pH in the physiological range (pH 6-9).[2][3] However, the stability of the tetrazine and any subsequent reactions of the product may be pH-dependent.[2]

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes the monitoring of the reaction by observing the decrease in the characteristic absorbance of the tetrazine chromophore.

Materials:

-

This compound

-

trans-cyclooctene (TCO) or a TCO derivative

-

Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Anhydrous DMSO or DMF for stock solutions

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a stock solution of the TCO derivative in the reaction buffer or a compatible solvent.

-

-

Determine Molar Extinction Coefficient (ε):

-

Set up the Reaction:

-